Malt1-IN-5
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Overview
Description
Malt1-IN-5 is a small-molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for the proliferation and survival of various immune cells, including B cells and T cells. This compound has gained significant attention due to its potential therapeutic applications in treating autoimmune diseases and certain types of cancers, particularly B-cell lymphomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Malt1-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Malt1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various signaling pathways.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases and certain types of cancers, particularly B-cell lymphomas.
Industry: Used in the development of new drugs targeting the NF-κB signaling pathway
Mechanism of Action
Malt1-IN-5 exerts its effects by inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of key substrates involved in the activation of the NF-κB signaling pathway. As a result, the downstream signaling events that promote cell proliferation and survival are disrupted. The molecular targets of this compound include the MALT1 protein itself and various components of the NF-κB signaling pathway .
Comparison with Similar Compounds
Similar Compounds
MI-2: Another small-molecule inhibitor of MALT1 with similar inhibitory activity.
ABBV-525: A small-molecule MALT1 inhibitor investigated for its potential in treating B-cell lymphomas.
Compound 3: A MALT1 inhibitor that has shown promise in preclinical studies for its ability to modulate immune responses
Uniqueness of Malt1-IN-5
This compound is unique due to its specific binding affinity and inhibitory activity against MALT1. It has been shown to effectively inhibit the NF-κB signaling pathway, making it a promising candidate for therapeutic applications. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity .
Properties
Molecular Formula |
C17H17ClF2N6O3 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1R)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m1/s1 |
InChI Key |
YASXOENRCPGYQB-SECBINFHSA-N |
Isomeric SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@@H](C)OC |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
Origin of Product |
United States |
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